Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate
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Overview
Description
Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is known for its significant applications in organic synthesis and medicinal chemistry due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable bicyclic precursor followed by esterification to introduce the tert-butyl group. The reaction conditions often require the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can act as a reactive site for further chemical modifications, while the bicyclic structure provides stability and rigidity. These properties enable the compound to participate in various biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate stands out due to the presence of the oxa and azabicyclo moieties, which impart unique reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions .
Properties
Molecular Formula |
C12H20BrNO3 |
---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
tert-butyl 1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate |
InChI |
InChI=1S/C12H20BrNO3/c1-11(2,3)17-10(15)14-8-12(7-13)6-9(14)4-5-16-12/h9H,4-8H2,1-3H3 |
InChI Key |
LZGZQEGIUQKLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CCO2)CBr |
Origin of Product |
United States |
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